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The quantitative data from clinical studies is summarized in the table below.

Parameter Amrubicin Amrubicinol Study Details

Terminal Half-Life
(Plasma/Blood)

20-30 hours [1] 53 hours (in blood) [2] Single-agent administration.

Peak Plasma
Concentration
(Cmax)

Not Quantified 2-4 hours post-amrubicin

dose [2]

Observed after a 5-minute

IV infusion.

Area Under Curve
(AUC) Ratio

Reference AUC~Amrubicinol~ /
AUC~Amrubicin~ ≈ 0.67 (in

blood) [2]

Molar ratio on day 3 of
treatment.

Volume of
Distribution

Moderate (≈1.4 x

total body water)
[1]

Extensive distribution into

RBCs [1]

Amrubicinol RBC AUC 2.5

to 57.9x higher than in
plasma [1].

Plasma Clearance Low (22% of total
liver blood flow)

[1]

Information not specifically
available

Suggests a primarily non-
renal clearance route.
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Parameter Amrubicin Amrubicinol Study Details

Route of
Elimination

Primarily
hepatobiliary [1]

Primarily hepatobiliary [1] Urinary excretion: 2.7-
19.6% of dose (amrubicinol

excretion > amrubicin) [1].

Protein Binding 82.0-97.1% [1] Information not available Higher binding observed in

patients with hepatic
impairment.

Metabolism and Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway and key pharmacokinetic behaviors of Amrubicin in

the body.
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Detailed Experimental Protocols from Clinical Studies

The pharmacokinetic data is derived from specific clinical trial methodologies. Here are the protocols for key

studies:

Phase I Study in Refractory/Relapsed Lung Cancer [3]
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Objective: Determine the Maximum Tolerated Dose (MTD) and characterize the

pharmacokinetics.
Dosing: Amrubicin was administered intravenously at doses of 30, 35, or 40 mg/m² on three

consecutive days, every 3 weeks.
PK Analysis: Blood samples were collected to determine the plasma concentration versus time

profiles of amrubicin and amrubicinol. The Area Under the Curve (AUC) was calculated and
found to increase with the amrubicin dose.

Conclusion: The recommended Phase II dose was established at 35 mg/m²/day for 3 days
every 3 weeks.

Phase I Study on PK and Cardiac Repolarization [2]

Objective: Evaluate the pharmacokinetics and effect on the heart's QT interval in non-
Japanese patients with solid tumors.

Dosing: Patients received amrubicin at 40 mg/m²/day as a 5-minute infusion on days 1-3 of a
21-day cycle.

PK Sampling: During cycle 1, serial blood and plasma samples were collected on days 1-9 for
concentration analysis.

Key Finding: This study provided the specific data on the 53-hour terminal half-life of
amrubicinol in blood and its extensive distribution into erythrocytes.

Study in Patients with Hepatic Impairment [4]

Objective: Compare the pharmacokinetics and safety in lung cancer patients with impaired
versus normal hepatic function.

Methodology: Patients with impaired hepatic function received adjusted doses of amrubicin
based on their baseline liver function tests (total bilirubin, AST, ALT).

Analysis: Pharmacokinetic parameters were estimated using non-compartmental analysis
from concentration data obtained via liquid chromatography with tandem mass
spectrometry (LC-MS/MS).
Conclusion: With dose adjustment, exposure to amrubicin and amrubicinol in patients with

hepatic impairment falls within the range observed in patients with normal liver function.

Important Considerations for Researchers

Hepatic Function: The pharmacokinetics of amrubicin are significantly altered in patients with
impaired hepatic function. Dosing must be adjusted based on baseline bilirubin and liver enzyme

levels to avoid increased exposure and toxicity [4].
Active Metabolite: The potent active metabolite, amrubicinol, has a much longer half-life than the

parent drug and accumulates in red blood cells. This must be considered in PK/PD modeling and
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dosing schedule planning [1] [2].

Safety Profile: The dose-limiting toxicity is myelosuppression, primarily neutropenia. Cardiotoxicity,
a known class effect of anthracyclines, is also a risk, though one study found no clinically relevant QT

interval prolongation at the 40 mg/m²/day for 3 days regimen [3] [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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